Ethyl (5-(2-fluorobenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate Ethyl (5-(2-fluorobenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate
Brand Name: Vulcanchem
CAS No.: 1351635-46-5
VCID: VC4258585
InChI: InChI=1S/C16H16FN3O3S/c1-2-23-16(22)19-15-18-12-7-8-20(9-13(12)24-15)14(21)10-5-3-4-6-11(10)17/h3-6H,2,7-9H2,1H3,(H,18,19,22)
SMILES: CCOC(=O)NC1=NC2=C(S1)CN(CC2)C(=O)C3=CC=CC=C3F
Molecular Formula: C16H16FN3O3S
Molecular Weight: 349.38

Ethyl (5-(2-fluorobenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate

CAS No.: 1351635-46-5

Cat. No.: VC4258585

Molecular Formula: C16H16FN3O3S

Molecular Weight: 349.38

* For research use only. Not for human or veterinary use.

Ethyl (5-(2-fluorobenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate - 1351635-46-5

Specification

CAS No. 1351635-46-5
Molecular Formula C16H16FN3O3S
Molecular Weight 349.38
IUPAC Name ethyl N-[5-(2-fluorobenzoyl)-6,7-dihydro-4H-[1,3]thiazolo[5,4-c]pyridin-2-yl]carbamate
Standard InChI InChI=1S/C16H16FN3O3S/c1-2-23-16(22)19-15-18-12-7-8-20(9-13(12)24-15)14(21)10-5-3-4-6-11(10)17/h3-6H,2,7-9H2,1H3,(H,18,19,22)
Standard InChI Key DUCVQDLZJUZNOF-UHFFFAOYSA-N
SMILES CCOC(=O)NC1=NC2=C(S1)CN(CC2)C(=O)C3=CC=CC=C3F

Introduction

Ethyl (5-(2-fluorobenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate is a synthetic organic compound characterized by its complex molecular structure and potential biological activities. This compound features a thiazolo[5,4-c]pyridine core, which is fused with a fluorobenzoyl group and an ethyl carbamate moiety. The presence of the fluorine atom and the ethyl group at specific positions contributes to its unique chemical properties and biological interactions.

Key Features:

  • Molecular Formula: C16H16FN3O3S

  • CAS Number: 1351635-46-5

  • Molecular Weight: 349.4 g/mol

Synthesis

The synthesis of Ethyl (5-(2-fluorobenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate typically involves multiple steps, including the formation of the thiazolo[5,4-c]pyridine core, the introduction of the fluorobenzoyl group, and the attachment of the ethyl carbamate moiety. This process requires careful control of reaction conditions to ensure high yields and purity of the product.

Comparison with Related Compounds

Compound NameMolecular FormulaKey Features
Ethyl (5-(2-chlorobenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamateC17H18ClN3O3SChlorine instead of fluorine
Ethyl (5-(2-fluorobenzoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamateC16H16FN3O3SFluorine in the benzoyl group
Ethyl 4,5,6,7-tetrahydrothiazolo[5,4-c]pyridine-2-carboxylateC9H12N2O2SLacks benzoyl group

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